molecular formula C8H11NO3S2 B7056011 N,N-dimethyl-5-methylsulfonylthiophene-3-carboxamide

N,N-dimethyl-5-methylsulfonylthiophene-3-carboxamide

Cat. No.: B7056011
M. Wt: 233.3 g/mol
InChI Key: FXVHPMLPIBYGPQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-methylsulfonylthiophene-3-carboxamide is an organic compound with a molecular formula of C9H13NO3S2. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-methylsulfonylthiophene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-3-carboxylic acid and dimethylamine.

    Reaction with Sulfonyl Chloride: Thiophene-3-carboxylic acid is first reacted with sulfonyl chloride to introduce the methylsulfonyl group.

    Amidation: The resulting intermediate is then subjected to amidation with dimethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-methylsulfonylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives with reduced sulfur functionalities.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N,N-dimethyl-5-methylsulfonylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-methylsulfonylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylthiophene-3-carboxamide
  • 5-methylsulfonylthiophene-3-carboxamide
  • N,N-dimethyl-3-thiophenecarboxamide

Uniqueness

N,N-dimethyl-5-methylsulfonylthiophene-3-carboxamide is unique due to the presence of both the dimethylamino and methylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-5-methylsulfonylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S2/c1-9(2)8(10)6-4-7(13-5-6)14(3,11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVHPMLPIBYGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CSC(=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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